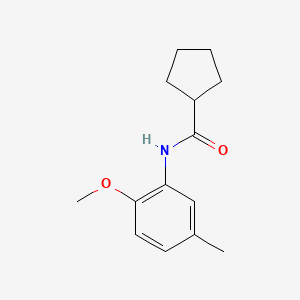
N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPP-109 or vigabatrin ethyl ester, and it belongs to the class of gamma-aminobutyric acid (GABA) analogs. CPP-109 has been found to exhibit promising results in the treatment of various neurological disorders, including addiction, anxiety, and epilepsy.
Mechanism of Action
CPP-109 acts as an inhibitor of GABA-transaminase, which is an enzyme responsible for the degradation of GABA. By inhibiting GABA-transaminase, CPP-109 increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased concentration of GABA in the brain results in a calming effect, which can help in the treatment of anxiety and addiction.
Biochemical and Physiological Effects
The increased concentration of GABA in the brain due to CPP-109 administration results in a calming effect. This effect can help in the treatment of anxiety and addiction. CPP-109 has also been found to be effective in the treatment of epilepsy. The exact mechanism of action of CPP-109 in the treatment of epilepsy is not fully understood, but it is believed to be due to the increased concentration of GABA in the brain.
Advantages and Limitations for Lab Experiments
CPP-109 has several advantages for lab experiments. It is a selective inhibitor of GABA-transaminase, which makes it a useful tool for studying the role of GABA in the brain. CPP-109 is also relatively stable and can be easily synthesized in the lab. However, CPP-109 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. CPP-109 also has a short half-life, which can limit its effectiveness in long-term experiments.
Future Directions
For research on CPP-109 include:
1. Investigating the long-term effects of CPP-109 administration in animal models
2. Studying the effects of CPP-109 on other neurological disorders, such as depression and schizophrenia
3. Developing more effective formulations of CPP-109 for in vivo administration
4. Investigating the potential of CPP-109 in combination therapy with other drugs for the treatment of neurological disorders
5. Studying the potential of CPP-109 in the treatment of other conditions, such as chronic pain and sleep disorders.
In conclusion, CPP-109 is a promising compound with potential therapeutic applications in various neurological disorders. Its mechanism of action as a GABA-transaminase inhibitor makes it a useful tool for studying the role of GABA in the brain. However, further research is needed to fully understand its potential and limitations in the treatment of neurological disorders.
Synthesis Methods
CPP-109 is synthesized by the reaction of vigabatrin with ethyl chloroformate in the presence of triethylamine. Vigabatrin is a GABA analog that is used clinically for the treatment of epilepsy. The reaction produces CPP-109 as an ethyl ester, which can be hydrolyzed to the carboxylic acid form for further use in research studies.
Scientific Research Applications
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in the treatment of addiction, anxiety, and epilepsy. CPP-109 acts as an inhibitor of GABA-transaminase, which increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased concentration of GABA in the brain results in a calming effect, which can help in the treatment of anxiety and addiction.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-7-8-13(17-2)12(9-10)15-14(16)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYVOOAXVXHAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)
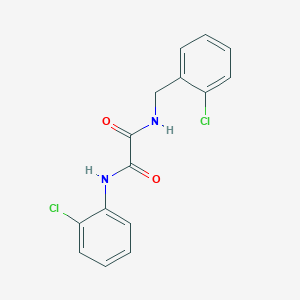
![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)
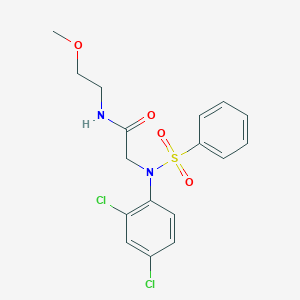
![N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)
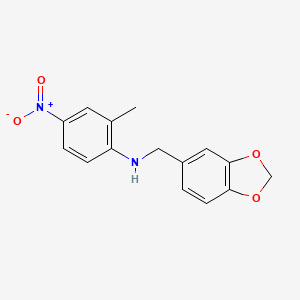

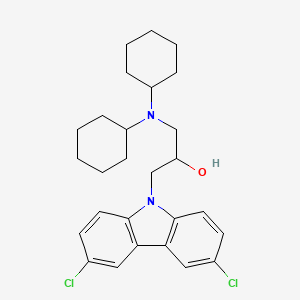
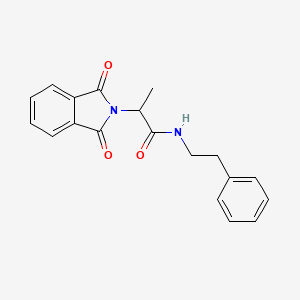
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127693.png)
![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5127696.png)